[(2R)-1-ethylpyrrolidin-2-yl]methanol
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Overview
Description
[(2R)-1-ethylpyrrolidin-2-yl]methanol is a chemical compound with the molecular formula C7H15NO and a molecular weight of 129.2 g/mol . It is a chiral molecule with a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-1-ethylpyrrolidin-2-yl]methanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of [(2R)-1-ethylpyrrolidin-2-yl]methanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using catalytic hydrogenation. This method employs a metal catalyst, such as palladium on carbon (Pd/C), and hydrogen gas (H2) to reduce the ketone or aldehyde precursor to the desired alcohol . The reaction is typically conducted under high pressure and temperature to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
[(2R)-1-ethylpyrrolidin-2-yl]methanol can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: CrO3, PCC, or other oxidizing agents in an appropriate solvent such as dichloromethane (CH2Cl2).
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation with Pd/C and H2.
Substitution: SOCl2, PBr3, or other halogenating agents in an inert solvent like tetrahydrofuran (THF).
Major Products Formed
Oxidation: [(2R)-1-ethylpyrrolidin-2-yl]methanone or [(2R)-1-ethylpyrrolidin-2-yl]methanal.
Reduction: [(2R)-1-ethylpyrrolidin-2-yl]methanamine.
Substitution: [(2R)-1-ethylpyrrolidin-2-yl]methyl chloride or bromide.
Scientific Research Applications
[(2R)-1-ethylpyrrolidin-2-yl]methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [(2R)-1-ethylpyrrolidin-2-yl]methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s hydroxyl group can form hydrogen bonds with target molecules, influencing their structure and function. Additionally, the pyrrolidine ring can engage in hydrophobic interactions, further affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
[(2R)-1-ethylpyrrolidin-2-yl]methanol can be compared with other similar compounds, such as:
[(2R)-1-methylpyrrolidin-2-yl]methanol: This compound has a similar structure but with a methyl group instead of an ethyl group.
[(2R)-1-ethylpyrrolidin-2-yl]methanamine: This compound is the amine derivative of this compound and may have different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which can influence its reactivity and interactions with other molecules .
Properties
IUPAC Name |
[(2R)-1-ethylpyrrolidin-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-2-8-5-3-4-7(8)6-9/h7,9H,2-6H2,1H3/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQCZUMSSZNLJP-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCC[C@@H]1CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79802-13-4 |
Source
|
Record name | [(2R)-1-ethylpyrrolidin-2-yl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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